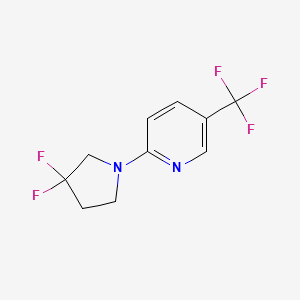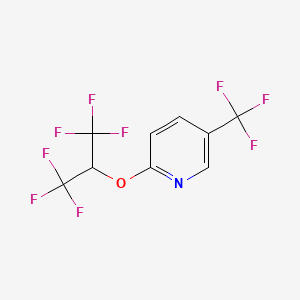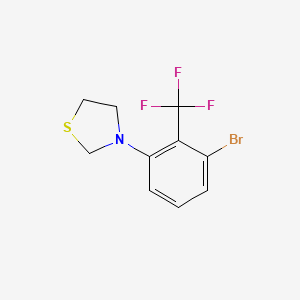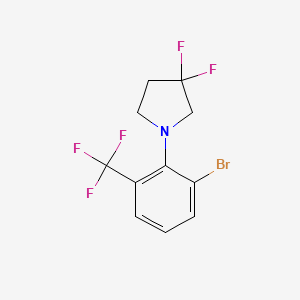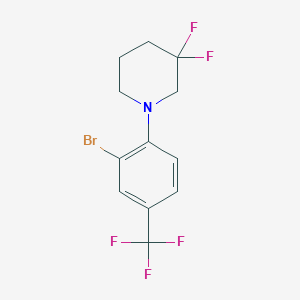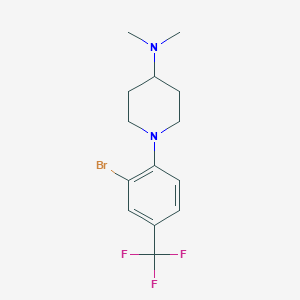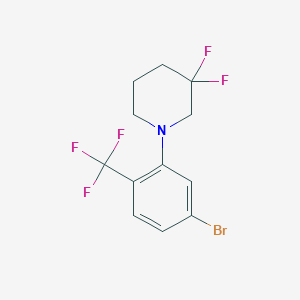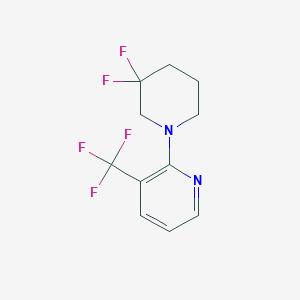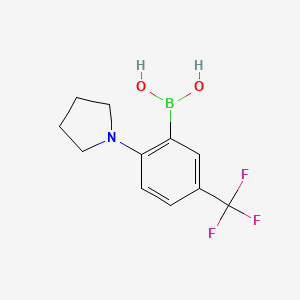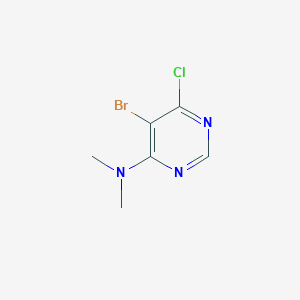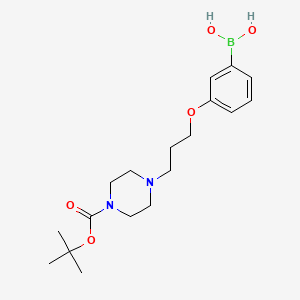
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid
概要
説明
“(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the CAS Number 865314-28-9 . It has a molecular weight of 320.2 and its IUPAC name is 3- { [4- (tert-butoxycarbonyl)-1-piperazinyl]methyl}phenylboronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3 . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere .
科学的研究の応用
Synthesis and Chemical Properties
- Aldehyde Building Blocks : The compound has been used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, demonstrating potential in combinatorial solid-phase synthesis for novel peptide isosteres (Groth & Meldal, 2001).
- N-tert-Butoxycarbonylation of Amines : It serves as an effective reagent in the N-tert-butoxycarbonylation of amines, showing promise in the synthesis of N-Boc-protected amino acids, crucial for peptide synthesis (Heydari et al., 2007).
Biological Applications
- Potential Anti-malarial Agents : Certain derivatives have shown anti-malarial activity, indicating the compound's potential in developing new pharmaceutical agents (Cunico et al., 2009).
Material Science and Engineering
- X-ray Diffraction Studies : The compound has been characterized through X-ray diffraction studies, aiding in the understanding of its molecular structure and potential applications in material science (Sanjeevarayappa et al., 2015).
Drug Development and Pharmacology
- Discovery of Novel Inhibitors : It has played a role in the synthesis of novel inhibitors, such as ACC1/2 non-selective inhibitors, indicating its utility in drug discovery (Chonan et al., 2011).
Synthesis of Complex Molecules
- Asymmetric Synthesis : The compound is used in the practical asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, highlighting its role in the synthesis of complex molecules (Jiang et al., 2005).
Dendrimer Synthesis
- Dendritic Melamines Synthesis : Utilized in the synthesis of dendritic G-2 melamines comprising piperidine motifs, it's important in the creation of new dendrimer structures (Sacalis et al., 2019).
Radiopharmaceuticals
- Radiopharmaceuticals : Demonstrated potential in the creation of mixed ligand fac-tricarbonyl complexes for radiopharmaceutical applications (Mundwiler et al., 2004).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
The exact mode of action of this compound is not well understood at this time. The presence of the piperazine ring and the boronic acid group suggests that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and covalent bonding. The tert-butoxycarbonyl group could potentially be involved in prodrug strategies, where it is removed in the body to reveal the active compound .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is difficult to predict the biochemical pathways it may affect. Given the structural features of the compound, it could potentially interact with enzymes or receptors that are involved in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of (3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would likely depend on its specific targets and the pathways they are involved in. Potential effects could range from modulation of enzyme activity to alteration of signal transduction pathways .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other molecules or drugs, and individual variations in metabolism and excretion .
生化学分析
Biochemical Properties
(3-(3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)propoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, this compound can interact with other biomolecules, such as carbohydrates and nucleotides, through its boronic acid group, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the reversible covalent binding of the boronic acid group to cellular proteins can alter protein function and stability, leading to changes in cell signaling pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, particularly those containing serine residues. The boronic acid group forms a covalent bond with the hydroxyl group of the serine residue, leading to enzyme inhibition. This mechanism is essential for studying enzyme function and developing inhibitors for therapeutic applications. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further elucidating its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects are essential for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors, such as NADH and ATP, further modulating metabolic processes. Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be targeted to the cytoplasm or mitochondria, influencing cellular metabolism and signaling pathways .
特性
IUPAC Name |
[3-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O5/c1-18(2,3)26-17(22)21-11-9-20(10-12-21)8-5-13-25-16-7-4-6-15(14-16)19(23)24/h4,6-7,14,23-24H,5,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMBFXPIKDNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCN2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123560 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704063-56-8 | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-[3-(3-boronophenoxy)propyl]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





